methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC16327004
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O3S |
|---|---|
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | methyl 5-(2-methylpropyl)-2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H18N6O3S/c1-10(2)8-13-14(16(25)26-3)19-17(27-13)20-15(24)11-4-6-12(7-5-11)23-9-18-21-22-23/h4-7,9-10H,8H2,1-3H3,(H,19,20,24) |
| Standard InChI Key | HPPPAYQZFURWOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(=O)OC |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These methods often utilize specific reagents and conditions to achieve the desired structural characteristics. Common steps include the use of protective group strategies to prevent unwanted reactions during multi-step procedures, such as protecting groups for amines or carboxylic acids. The synthesis may also involve reactions facilitated by catalysts or specific reaction conditions like temperature and pH adjustments to enhance yield and selectivity.
Potential Applications
Compounds with thiazole and tetrazole moieties have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. These activities are likely due to their ability to interfere with cellular signaling pathways. While specific data on methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is not available, related compounds have demonstrated promising stability profiles under physiological conditions, suggesting potential for further development.
Data Table for Related Compounds
Given the lack of specific data on methyl 5-(2-methylpropyl)-2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, the following table provides information on a closely related compound:
| Property | Value |
|---|---|
| Compound Name | Methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate |
| Molecular Formula | C₁₈H₂₃N₅O₃S |
| Molecular Weight | Approximately 385.48 g/mol |
| logP | Not specified for this exact compound |
| logD | Not specified for this exact compound |
| Hydrogen Bond Acceptors | Not specified for this exact compound |
| Hydrogen Bond Donors | Not specified for this exact compound |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume